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Compound of Interest

6,6-Difluoro-1,4-diazepane HBr
Compound Name: |
salt

Cat. No.: B1435463

For Researchers, Scientists, and Drug Development Professionals
Introduction

6,6-Difluoro-1,4-diazepane hydrobromide is a fluorinated heterocyclic compound belonging to
the diazepane class of molecules. The introduction of fluorine atoms can significantly alter the
physicochemical and pharmacological properties of organic molecules, often leading to
enhanced metabolic stability, increased binding affinity to biological targets, and improved
membrane permeability. As such, 6,6-Difluoro-1,4-diazepane HBr salt represents a valuable
building block in medicinal chemistry and drug discovery for the development of novel
therapeutics. This document provides a technical overview of its chemical properties, based on
available data.

Chemical and Physical Properties

Quantitative experimental data for 6,6-Difluoro-1,4-diazepane HBr salt is not extensively
available in peer-reviewed literature. The following table summarizes available information from
commercial suppliers and predicted data.
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Property Data Source
Molecular Formula CsH11BrFz2N2 BLDpharm[1]
Molecular Weight 217.06 g/mol BLDpharm[1]
CAS Number 1422344-19-1 BLDpharm[1]
Appearance Solid (form not specified) Inferred
Melting Point Not available

Boiling Point Not available

Solubility Not available

pKa Not available

- Store at room temperature,
Storage Conditions ChemScene[2]
keep dry and cool.

Spectroscopic Data

While specific spectroscopic data such as *H NMR, 3C NMR, and mass spectrometry for the
HBr salt are not publicly available in detail, commercial suppliers indicate the availability of
such data upon request.[1] For the related 6,6-difluoro-1,4-diazepane dihydrochloride,
predicted mass spectrometry data is available, suggesting a protonated molecule [M+H]* with
m/z of 137.08848.[3]

Chemical Stability and Reactivity

Detailed stability studies for 6,6-Difluoro-1,4-diazepane HBr salt have not been published. As
a hydrobromide salt of a diamine, it is expected to be a stable, crystalline solid under standard
conditions. The diazepane ring may be susceptible to ring-opening reactions under harsh acidic
or basic conditions. The fluorine atoms at the 6-position are generally stable but could
potentially be eliminated under strongly basic conditions.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of 6,6-Difluoro-1,4-
diazepane HBr salt are not readily available. However, general synthetic routes to 1,4-
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diazepane derivatives often involve multi-step sequences. A plausible, though hypothetical,
synthetic workflow is outlined below.

Hypothetical Synthesis Workflow

Step 1: Precursor Synthesis

Commercially available starting materials

:

Multi-step synthesis

:

Protected 6,6-difluoro-1,4-diazepane

Step 2: Deprotection and Salt Formation

Deprotection of amine groups

:

Reaction with HBr

l

6,6-Difluoro-1,4-diazepane HBr salt

Step 3: Purification

Crystallization

:

Washing and Drying

l

Pure 6,6-Difluoro-1,4-diazepane HBr salt
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Caption: Hypothetical workflow for the synthesis of 6,6-Difluoro-1,4-diazepane HBr salt.

Potential Biological Activity and Signhaling Pathways

While no specific biological activity has been reported for 6,6-Difluoro-1,4-diazepane HBr
salt, the broader class of diazepine and benzodiazepine derivatives are well-known for their
activity as central nervous system (CNS) modulators.[4] Many of these compounds interact
with GABA-A receptors, potentiating the effects of the neurotransmitter GABA and leading to
anxiolytic, sedative, and anticonvulsant effects. The introduction of fluorine can modulate the
potency and selectivity of such interactions.

Given its structural similarity to known CNS-active agents, it is plausible that 6,6-Difluoro-1,4-
diazepane derivatives could be investigated for their potential to modulate neurotransmitter
signaling pathways. A hypothetical signaling pathway that could be investigated is presented
below.
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Hypothetical Signaling Pathway Interaction

6,6-Difluoro-1,4-diazepane Derivative

Neuronal Receptor (e.g., GABA-A)

Modulation of lon Channel Activity

Physiological Response (e.g., Anxiolysis)

Click to download full resolution via product page

Caption: Hypothetical interaction with a neuronal signaling pathway.

Conclusion

6,6-Difluoro-1,4-diazepane HBr salt is a fluorinated building block with potential for use in the
development of novel therapeutic agents, particularly those targeting the central nervous
system. While detailed experimental data on its chemical properties and biological activity is
currently limited in the public domain, its structural features suggest it is a compound of interest
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for further investigation. Researchers and drug development professionals are encouraged to
perform detailed characterization and biological screening to fully elucidate the potential of this
and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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